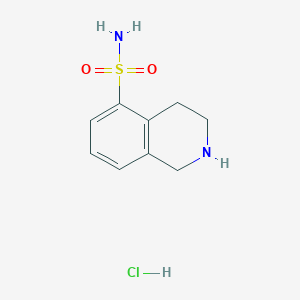
tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate (TBM) is a novel and potent synthetic compound that has seen increasing use in scientific research and laboratory experiments. TBM is a derivative of morpholine, a heterocyclic compound with a five-membered ring, and is composed of both nitrogen and carbon atoms. The compound has been studied for its potential applications in areas such as drug design, chemical biology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate is not yet fully understood. However, it has been suggested that the compound may affect the activity of enzymes and proteins by acting as an inhibitor or agonist. Additionally, it has been hypothesized that the compound may interact with receptors and other proteins to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate are still being investigated. However, the compound has been shown to modulate the activity of enzymes and proteins, as well as to interact with receptors and other proteins. Additionally, the compound has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties in animal models.
Advantages and Limitations for Lab Experiments
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate has several advantages when used in laboratory experiments. The compound is relatively easy to synthesize and can be used as a scaffold for the design of novel molecules. Additionally, the compound has been found to possess a wide range of biochemical and physiological effects, making it a useful tool for studying protein-protein interactions and other biological processes. However, the compound has some limitations when used in laboratory experiments. For example, the compound is not yet fully understood, and its exact mechanism of action is not yet known. Additionally, the compound is relatively expensive and can be difficult to obtain.
Future Directions
There are a number of potential future directions for tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate research. These include further investigation into the compound’s mechanism of action and its potential applications in drug design and medicinal chemistry. Additionally, further research could be conducted into the compound’s effects on biochemical and physiological processes, as well as its potential use as a tool for studying protein-protein interactions. Additionally, further studies could be conducted into the compound’s safety and toxicity profile in order to determine its potential as a therapeutic agent. Finally, further research could be conducted into the compound’s potential use in the development of novel therapeutic agents.
Synthesis Methods
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate is synthesized via a two-step process, beginning with the formation of the morpholine ring. This is done by reacting p-toluenesulfonyl chloride with morpholine in the presence of a base such as sodium hydroxide. The second step involves the addition of the 1-benzyl-1H-1,2,4-triazol-3-yl group to the morpholine ring, which is accomplished by reacting the morpholine with the appropriate benzyl halide in the presence of a base.
Scientific Research Applications
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate has been studied for its potential applications in areas such as drug design, chemical biology, and medicinal chemistry. In particular, the compound has been used as a scaffold for the design of new molecules that could be used as pharmaceuticals. It has also been studied for its potential use in the development of novel therapeutic agents. Additionally, the compound has been investigated for its ability to modulate the activity of enzymes and proteins, as well as its potential as a tool for studying protein-protein interactions.
properties
IUPAC Name |
tert-butyl 3-(1-benzyl-1,2,4-triazol-3-yl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-18(2,3)25-17(23)22-9-10-24-12-15(22)16-19-13-21(20-16)11-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGCILIXBXNCMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2=NN(C=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![({bis[2-(tetradecanoyloxy)ethyl]carbamoyl}methyl)trimethylazanium chloride](/img/structure/B6599469.png)
![[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6599483.png)
![2'-Methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine](/img/structure/B6599485.png)



